molecular formula C12H18O2 B8660468 6-(3-Butenyl)-3-ethoxy-2-cyclohexen-1-one CAS No. 70436-07-6

6-(3-Butenyl)-3-ethoxy-2-cyclohexen-1-one

Cat. No.: B8660468
CAS No.: 70436-07-6
M. Wt: 194.27 g/mol
InChI Key: BZXMXADDNQRJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Butenyl)-3-ethoxy-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70436-07-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

6-but-3-enyl-3-ethoxycyclohex-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-3-5-6-10-7-8-11(14-4-2)9-12(10)13/h3,9-10H,1,4-8H2,2H3

InChI Key

BZXMXADDNQRJBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C(CC1)CCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 25 g. (0.178 mole) of 3-ethoxy-2-cyclohexen-1-one in 25 ml. of tetrahydrofuran is added dropwise (30 min.) to a -78° C. solution of 0.196 mole of lithium diisopropylamide (from 27.4 ml., 0.196 mole, of diisopropylamine and 85 ml., 0.187 mole, of 2.2 M n-butyl lithium in hexane) in 125 ml. of tetrahydrofuran. The reaction is stirred 30 minutes longer and then 65 ml. (0.374 mole) of hexamethylphosphoramide is added followed by 38.9 ml. (0.383 mole) of 4-bromo-1-butene. The reaction is then allowed to warm to room temperature, stirred 1.5 hours and quenched by addition of 5 ml. (0.277 mole) of water. Most of the solvent is removed under reduced pressure and the residue diluted with one liter ice water and 500 ml. ether. The ether extract is washed with two 300 ml. portions of water, dried over magnesium sulfate and evaporated. Distillation of the crude oil yields 10.1 g. (29%) of the title product.
Quantity
0.178 mol
Type
reactant
Reaction Step One
Quantity
0.374 mol
Type
reactant
Reaction Step Two
Quantity
0.383 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.277 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
27.4 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
29%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.